(S)-3,3'-Bis(4-(tert-butyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
(S)-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a chiral compound with significant applications in various fields of chemistry and industry. This compound features a binaphthalene core with tert-butyl groups and hydroxyl functionalities, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via electrophilic aromatic substitution reactions using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation and hydroxylation reactions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted binaphthalene derivatives.
Scientific Research Applications
(S)-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol: The enantiomer of the compound with similar properties but different chiral configuration.
3,3’-Bis(4-(tert-butyl)phenyl)-[1,1’-binaphthalene]-2,2’-diol: A non-hydrogenated version of the compound.
Uniqueness
(S)-3,3’-Bis(4-(tert-butyl)phenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific chiral configuration and the presence of tert-butyl groups, which enhance its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h15-24,41-42H,7-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHFQRJCGFATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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